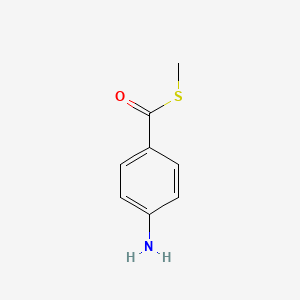
S-Methyl 4-aminobenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl 4-aminobenzene-1-carbothioate is an organic compound with the molecular formula C8H9NOS It is a derivative of benzene, featuring an amino group and a carbothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl 4-aminobenzene-1-carbothioate typically involves the reaction of 4-aminobenzenethiol with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-aminobenzenethiol+methyl chloroformate→S-Methyl 4-aminobenzene-1-carbothioate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
S-Methyl 4-aminobenzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
S-Methyl 4-aminobenzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of S-Methyl 4-aminobenzene-1-carbothioate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- S-Methyl 4-aminobenzenethiol
- 4-Aminobenzenethiol
- S-Methyl 4-nitrobenzenethiol
Uniqueness
S-Methyl 4-aminobenzene-1-carbothioate is unique due to the presence of both an amino group and a carbothioate group, which confer distinct chemical and biological properties
Properties
CAS No. |
105893-25-2 |
|---|---|
Molecular Formula |
C8H9NOS |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
S-methyl 4-aminobenzenecarbothioate |
InChI |
InChI=1S/C8H9NOS/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3 |
InChI Key |
FWKNGAZJISBOBO-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















